molecular formula C2H3N3S B13127701 1H-1,2,3-Triazole-5(4H)-thione

1H-1,2,3-Triazole-5(4H)-thione

Cat. No.: B13127701
M. Wt: 101.13 g/mol
InChI Key: BDAOOMQRIMJBNH-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-5(4H)-thione is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.

Preparation Methods

1H-1,2,3-Triazole-5(4H)-thione can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with ethyl acetoacetate under acidic conditions. Another method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. Industrial production often employs these methods due to their efficiency and high yield.

    Cyclization of Thiosemicarbazide: This method involves the reaction of thiosemicarbazide with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.

    Reaction with Carbon Disulfide: Hydrazine derivatives react with carbon disulfide to form dithiocarbazate intermediates, which then undergo cyclization to yield the desired triazole compound.

Chemical Reactions Analysis

1H-1,2,3-Triazole-5(4H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.

Scientific Research Applications

1H-1,2,3-Triazole-5(4H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals.

    Medicine: Due to its biological activities, this compound is explored as a potential therapeutic agent. It has shown promise in the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides. It is also employed in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-5(4H)-thione varies depending on its application. In biological systems, the compound often interacts with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with essential metabolic pathways. In cancer treatment, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

1H-1,2,3-Triazole-5(4H)-thione can be compared with other triazole derivatives, such as 1H-1,2,3-Triazole and 1H-1,2,4-Triazole. While all these compounds share a similar triazole ring structure, they differ in their chemical properties and applications.

    1H-1,2,3-Triazole: This compound is widely used in click chemistry and has applications in drug discovery and materials science. It is known for its stability and ability to form strong hydrogen bonds.

    1H-1,2,4-Triazole: This derivative is commonly used in the synthesis of pharmaceuticals and agrochemicals. It has a different nitrogen arrangement in the ring, which affects its reactivity and biological activity.

The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry. The compound’s potential biological activities make it a promising candidate for the development of new pharmaceuticals and agrochemicals. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential in scientific research and industrial applications.

Properties

Molecular Formula

C2H3N3S

Molecular Weight

101.13 g/mol

IUPAC Name

1,4-dihydrotriazole-5-thione

InChI

InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H2,(H,3,4,6)

InChI Key

BDAOOMQRIMJBNH-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)NN=N1

Origin of Product

United States

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